- Water-Soluble Hypervalent Iodine(III) Having an I-N Bond. A Reagent for the Synthesis of Indoles, Organic Letters, 2018, 20(13), 4052-4056

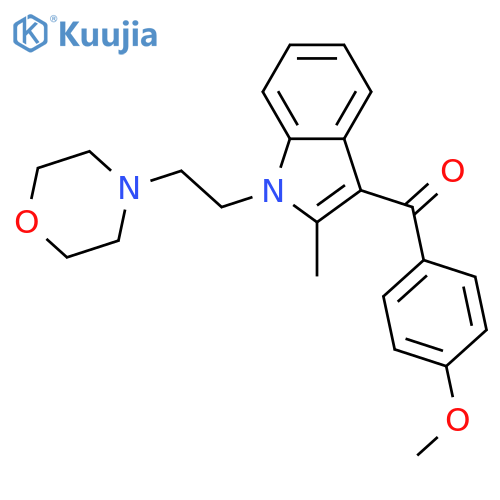

Cas no 92623-83-1 (Pravadoline)

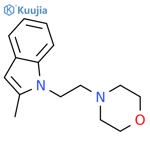

Pravadoline structure

Produktname:Pravadoline

Pravadoline Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone

- (4-Methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone

- Pravadoline

- PRAVADOLINE (WIN48098)

- WIN 48098

- P3JW662TWA

- DSSTox_RID_81361

- DSSTox_CID_26127

- DSSTox_GSID_46127

- Pravadoline, Pravadoline Maleate

- Pravadolina

- Pravadolinum

- (4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone

- SMR001550504

- Pravadoline [INN]

- Pravadolinum [INN-Latin]

- Pravadolina [INN-Spanish]

- MLS004774040

- MLS006010335

- (4-Methoxyphenyl)[2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone (ACI)

- NCGC00160396-04

- BRD-K46209126-001-01-5

- HMS2089L05

- BDBM50008029

- Methanone, (4-methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)-

- DS-1893

- 92623-83-1

- NCGC00160396-03

- CCG-208742

- NCGC00160396-02

- p-methoxyphenyl 2-methyl-1-(2-morpholinoethyl)indol-3-yl ketone

- Tox21_111785_1

- SCHEMBL488940

- AB01275459-01

- (s-cis) -(4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone

- Pravadoline (WIN 48,098)

- DTXSID2046127

- Pravadoline, (WIN 48,098)

- Tox21_111785

- UNII-P3JW662TWA

- DTXCID0026127

- CAS-92623-83-1

- NS00009981

- Q7238828

- MEUQWHZOUDZXHH-UHFFFAOYSA-N

- CHEMBL13178

- NCGC00160396-01

- BCP21160

- Pravadoline(WIN 48,098)?

- 3-(4-methoxybenzoyl)-2-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-indole

- SR-05000001465-1

- AKOS000278689

- SR-05000001465

- BRD-K46209126-001-06-4

- (4-Methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)methanone

- Pravadoline(WIN 48,098)

- Win-48098

-

- MDL: MFCD00864378

- Inchi: 1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3

- InChI-Schlüssel: MEUQWHZOUDZXHH-UHFFFAOYSA-N

- Lächelt: O=C(C1=C(C)N(CCN2CCOCC2)C2C1=CC=CC=2)C1C=CC(OC)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 378.19400

- Monoisotopenmasse: 378.194343

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 28

- Anzahl drehbarer Bindungen: 6

- Komplexität: 514

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Tautomerzahl: nichts

- Topologische Polaroberfläche: 43.7

- XLogP3: 3.3

Experimentelle Eigenschaften

- Farbe/Form: No data avaiable

- Dichte: 1.2±0.1 g/cm3

- Schmelzpunkt: No data available

- Siedepunkt: 553.1±50.0 °C at 760 mmHg

- Flammpunkt: 288.3±30.1 °C

- Brechungsindex: 1.603

- PSA: 43.70000

- LogP: 3.45940

- Dampfdruck: 0.0±1.5 mmHg at 25°C

Pravadoline Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303+H313+H333

-

Warnhinweis:

P264 nach der Behandlung gründlich waschen

p280 Schutzhandschuhe und Schutzkleidung tragen Schutzmasken tragen

p305, wenn in den Augen

p351 sorgfältig mit Wasser für einige Minuten abspülen

p338 Kontaktlinsen entfernen (falls vorhanden) und einfach zu bedienen sind, weiter spülen

p337, wenn die Augenreizung anhält

p313 ärztlichen Rat einholen - Sicherheitshinweise: H303+H313+H333

- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Pravadoline Zolldaten

- HS-CODE:2934999090

- Zolldaten:

China Zollkodex:

2934999090Übersicht:

2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Pravadoline Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73592-10mg |

Pravadoline |

92623-83-1 | 98% | 10mg |

¥1481.00 | 2022-04-26 | |

| Key Organics Ltd | DS-1893-10MG |

(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |

92623-83-1 | >95% | 10mg |

£63.00 | 2023-09-08 | |

| Key Organics Ltd | DS-1893-50MG |

(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |

92623-83-1 | >95% | 50mg |

£102.00 | 2023-09-08 | |

| eNovation Chemicals LLC | D641458-1g |

Pravadoline |

92623-83-1 | 97% | 1g |

$450 | 2024-06-05 | |

| DC Chemicals | DC8887-100 mg |

Pravadoline(WIN 48,098) |

92623-83-1 | >98% | 100mg |

$200.0 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P40640-50mg |

(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |

92623-83-1 | 50mg |

¥268.0 | 2021-09-08 | ||

| DC Chemicals | DC8887-250 mg |

Pravadoline(WIN 48,098) |

92623-83-1 | >98% | 250mg |

$400.0 | 2022-02-28 | |

| Axon Medchem | 1523-50 mg |

Pravadoline |

92623-83-1 | 99% | 50mg |

€210.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-200369A-25 mg |

Pravadoline, |

92623-83-1 | 98% | 25mg |

¥1,888.00 | 2023-07-11 | |

| Key Organics Ltd | DS-1893-100mg |

(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |

92623-83-1 | >95% | 100mg |

£146.00 | 2023-09-08 |

Pravadoline Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

Referenz

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- C-Attached aminoalkylindoles: potent cannabinoid mimetics, Bioorganic & Medicinal Chemistry Letters, 1996, 6(1), 17-22

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- Preparation of 1-(aminoalkyl)indoles useful as analgesic agents or as intermediates and their production processes, Canada, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; rt; 20 min, rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referenz

- [3 + 2]-Annulations of N-Hydroxy Allenylamines with Nitrosoarenes: One-Pot Synthesis of Substituted Indole Products, Organic Letters, 2016, 18(3), 412-415

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referenz

- Synthesis of indoles and quinazolines via additive-controlled selective C-H activation/annulation of N-arylamidines and sulfoxonium ylides, Chemical Communications (Cambridge, 2019, 55(28), 4039-4042

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt

1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C

1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C

Referenz

- Cyclooctatetraene: A Bioactive Cubane Paradigm Complement, Chemistry - A European Journal, 2019, 25(11), 2729-2734

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 - 15 min, 0 °C; 30 min, 0 °C

1.2 rt

1.3 Reagents: Water

1.2 rt

1.3 Reagents: Water

Referenz

- Direct Synthesis of 3-Acylindoles through Rhodium(III)-Catalyzed Annulation of N-Phenylamidines with α-Cl Ketones, Organic Letters, 2018, 20(23), 7645-7649

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 5 h, 70 °C

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

1.3 12 h, rt

1.4 Reagents: Water ; rt

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

1.3 12 h, rt

1.4 Reagents: Water ; rt

Referenz

- Lewis Base-Catalyzed Amino-Acylation of Arylallenes via C-N Bond Cleavage: Reaction Development and Mechanistic Studies, ACS Catalysis, 2020, 10(10), 5419-5429

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide

Referenz

- Further developments on the regioselective synthesis of 3-aroylindole derivatives from C-nitrosoaromatics and alkynones: a novel synthetic approach to pravadoline, JWH-073, indothiazinone analogues and related compounds, International Journal of Organic Chemistry, 2022, 12(3), 127-142

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 24 h, heated

Referenz

- Synthesis of indoles through Rh(III)-catalyzed C-H cross-coupling with allyl carbonates, Tetrahedron Letters, 2014, 55(11), 1859-1862

Synthetic Routes 11

Reaktionsbedingungen

Referenz

- Preparation of 3-aroyl-1-(2-morpholinoethyl)-1H-indoles as cannabinoid receptor agonists, United States, , ,

Synthetic Routes 12

Reaktionsbedingungen

Referenz

- Synthesis of the Reverse Transcriptase Inhibitor L-737,126 and the CB2 Cannabinoid Receptor Agonist Pravadoline by a Copper-Catalyzed Intramolecular Cross-Coupling, Synlett, 2013, 24(3), 389-393

Synthetic Routes 13

Reaktionsbedingungen

Referenz

- Preparation of 3-arylcarbonyl-1-aminoalkyl-1H-indole compounds for treatment of glaucoma, United States, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate

Referenz

- The first high yield green route to a pharmaceutical in a room temperature ionic liquid, Green Chemistry, 2000, 2(6), 261-262

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Sodium hydride Solvents: Toluene

1.2 -

1.2 -

Referenz

- Transfer of activation from indoles to alcohols: a new method for the synthesis of aminoethylindoles, Tetrahedron Letters, 1995, 36(12), 2029-32

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

Referenz

- 2-Substituted-3-acylindoles through the palladium-catalyzed carbonylative cyclization of 2-alkynyltrifluoracetanilides with aryl halides and vinyl triflates, Tetrahedron, 1994, 50(2), 437-52

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt

1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referenz

- Palladium-catalyzed cyclization reaction of N-(2-Haloaryl)alkynylimines: synthesis of 3-acylindoles using water as the sole solvent and oxygen source, Applied Organometallic Chemistry, 2020, 34(4),

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Ethanol , Methanol ; 5 h, 70 °C

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.3 0 °C; 12 h, 0 °C → rt

1.4 Reagents: Water ; rt

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.3 0 °C; 12 h, 0 °C → rt

1.4 Reagents: Water ; rt

Referenz

- Synthesis of metal-free 3-acylindole compound, China, , ,

Synthetic Routes 19

Reaktionsbedingungen

Referenz

- Tandem Wittig - Reductive annulation decarboxylation approach for the synthesis of indole and 2-substituted indoles, Tetrahedron Letters, 2018, 59(19), 1851-1854

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; rt → 100 °C; 24 h, 100 °C

Referenz

- Application of organic trivalent iodine reagent iodosylbenzene sulfamate in preparation of N-protected 2-substituted indole compound, indometacin, zidometacin and pravadoline, China, , ,

Pravadoline Raw materials

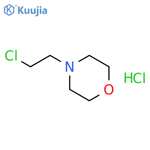

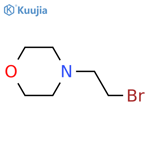

- 4-(2-Bromoethyl)morpholine

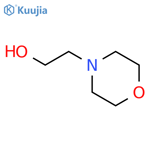

- N-(2-Hydroxyethyl)morpholine

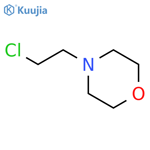

- 4-(2-Chloroethyl)morpholine

- 4-(2-Chloroethyl)morpholine hydrochloride

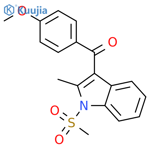

- 1H-Indole, 3-(4-methoxybenzoyl)-2-methyl-1-(methylsulfonyl)-

- 2-Methyl-3-(4'-methoxybenzoyl)indole

- 4-(2-methanesulfonyloxyethyl)morpholine

- 4-Methoxyphenylmagnesium Bromide (0.5M in THF)

- 2-Methylindole

- 1H-Indole, 2-methyl-1-[2-(4-morpholinyl)ethyl]-

Pravadoline Preparation Products

Pravadoline Verwandte Literatur

-

Anurag Singh,Shreemoyee Kumar,Chandra M. R. Volla Org. Biomol. Chem. 2023 21 879

-

2. Recreational drug discovery: natural products as lead structures for the synthesis of smart drugsGiovanni Appendino,Alberto Minassi,Orazio Taglialatela-Scafati Nat. Prod. Rep. 2014 31 880

-

Wei Sun,William A. T. Raimbach,Luke D. Elliott,Kevin I. Booker-Milburn,David C. Harrowven Chem. Commun. 2022 58 383

-

Shuklachary Karnakanti,Zhong-Lin Zang,Sheng Zhao,Pan-Lin Shao,Ping Hu,Yun He Chem. Commun. 2017 53 11205

-

Ruizhi Lai,Xiaohua Wu,Songyang Lv,Chen Zhang,Maoyao He,Yuncan Chen,Qiantao Wang,Li Hai,Yong Wu Chem. Commun. 2019 55 4039

92623-83-1 (Pravadoline) Verwandte Produkte

- 1803897-47-3(4-Bromo-2-chloro-1H-benzimidazole-7-sulfonyl chloride)

- 1804187-28-7(1-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one)

- 714919-40-1(7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole)

- 2034569-31-6(5-{2-(tert-butylsulfanyl)methylpiperidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one)

- 2639415-28-2(ethyl 2-(3,3-difluorocyclobutyl)amino-5-fluoropyridine-3-carboxylate)

- 2137659-44-8(4-Piperidinecarboxaldehyde, 1-(3-fluoropropyl)-2,6-dimethyl-)

- 2228452-10-4({1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclobutyl}methanamine)

- 1272066-67-7(3-amino-2-(quinolin-4-yl)propan-1-ol)

- 1097785-83-5(2-3,4-Dihydro-1(2H)-quinolinyl-5-methylaniline)

- 685898-39-9(2-(aminomethyl)-4-methylpentanoic acid hydrochloride)

Empfohlene Lieferanten

atkchemica

(CAS:92623-83-1)Pravadoline

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:92623-83-1)Pravadoline

Reinheit:99%/99%/99%/99%/99%/99%/99%

Menge:1mg/5mg/10mg/25mg/50mg/100mg/500mg

Preis ($):163.0/366.0/542.0/863.0/1170.0/1567.0/3159.0